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Abstract

Ampelopsin F, also known as Dihydromyricetin (DHM), is a natural flavonoid compound
predominantly found in plants of the Ampelopsis genus. Possessing a unique polyhydroxylated
structure, it has garnered significant scientific interest for its diverse pharmacological activities.
This technical guide provides an in-depth overview of the in vitro biological activities of
Ampelopsin F, with a focus on its anticancer, antioxidant, and anti-inflammatory properties.
Detailed experimental protocols for key screening assays are provided, along with a summary
of quantitative data and visual representations of the core signaling pathways modulated by
this promising natural product.

Introduction to Ampelopsin F (Dihydromyricetin)

Ampelopsin F is a flavanonol, a class of flavonoids recognized for a wide array of biological
functions. It is the major bioactive constituent of Ampelopsis grossedentata, a plant used in
traditional Chinese medicine and known as vine tea. Its potent biological effects are attributed
to its molecular structure, which allows it to interact with numerous cellular targets. In vitro
studies have consistently demonstrated its potential as an anticancer, antioxidant, and anti-
inflammatory agent, making it a compelling candidate for further preclinical and clinical
investigation.[1][2][3]
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Anticancer Activity

Ampelopsin F exhibits significant antitumor activity across a range of cancer cell lines. Its
primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis
(programmed cell death), and cell cycle arrest.[1][4]

Inhibition of Cell Proliferation and Viability

Ampelopsin F has been shown to dose-dependently inhibit the viability and proliferation of
various cancer cells, including those from breast, bladder, liver, and cholangiocarcinoma
cancers.[5][6][7][8] This inhibitory effect is often quantified by the half-maximal inhibitory
concentration (IC50), which represents the concentration of a drug that is required for 50%
inhibition in vitro.

Data Presentation: Anticancer Efficacy of Ampelopsin F

The following table summarizes the 1IC50 values of Ampelopsin F in various human cancer cell
lines, demonstrating its broad-spectrum antiproliferative effects.

Cell Line Cancer Type IC50 Value (pM) Citation
T24 Bladder Cancer 22.3 [6]
UMUC3 Bladder Cancer 16.7 [6]
RBE Cholangiocarcinoma 146.6 [7]
HCCC9810 Cholangiocarcinoma 156.8 9]
HuH-6 Hepatoblastoma 75.67 [8]
HepG2 Hepatoblastoma 43.32 [8]
MCF-7 Breast Cancer ~60 (approx.) [5]
MDA-MB-231 Breast Cancer ~60 (approx.) [5]

*Note: Exact IC50 values were not provided in the source; concentrations of 20-80 uM showed
significant dose-dependent inhibition of cell viability.[5]

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b15594473?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.researchhub.com/post/1955/detailed-protocol-for-mtt-cell-viability-and-proliferation-assay
https://www.benchchem.com/product/b15594473?utm_src=pdf-body
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425191/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1160548/full
https://www.benchchem.com/product/b15594473?utm_src=pdf-body
https://www.benchchem.com/product/b15594473?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12314755/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8425191/
https://www.researchgate.net/figure/Dihydromyricetin-inhibits-cell-proliferation-and-promotes-apoptosis-in-cholangiocarcinoma_fig1_343308812
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1160548/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1160548/full
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Induction of Apoptosis

A primary mechanism for the anticancer activity of Ampelopsin F is the induction of apoptosis.
It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic
pathways.[4] Key events include the loss of mitochondrial membrane potential, the release of
cytochrome c, and the activation of caspase cascades (caspase-3, -8, -9).[4][6] Furthermore,
Ampelopsin F modulates the expression of Bcl-2 family proteins, upregulating pro-apoptotic
proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10]

Modulation of Signaling Pathways

Ampelopsin F exerts its anticancer effects by modulating a complex network of intracellular
signaling pathways critical for cancer cell survival and proliferation.

o PI3K/AKt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Ampelopsin
F has been shown to inhibit the phosphorylation of key components like Akt and mTOR,
leading to decreased cell growth and survival.[4]

 MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and
p38, is involved in cellular stress responses. Ampelopsin F can activate JNK and p38,
which contributes to the induction of apoptosis in cancer cells.[4][11]

» Endoplasmic Reticulum (ER) Stress: Ampelopsin F can induce ER stress, characterized by
the upregulation of proteins such as GRP78 and CHOP. This sustained stress leads to
apoptosis.[5] The generation of reactive oxygen species (ROS) is often linked to the
induction of this pathway.[5]

o NF-kB Pathway: Nuclear factor-kappa B (NF-kB) is a transcription factor that promotes
inflammation and cell survival. Ampelopsin F has been shown to suppress the activation of
NF-kB, contributing to both its anti-inflammatory and anticancer effects.[1][12]
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Caption: Key anticancer signaling pathways modulated by Ampelopsin F.
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Antioxidant Activity

Ampelopsin F is a potent antioxidant, a property that underpins many of its other biological
effects, including its anticancer and anti-inflammatory actions. It demonstrates excellent free
radical scavenging activity against various reactive oxygen species (ROS), including DPPH,
ABTS, superoxide anions (O2¢~), and hydrogen peroxide (H20:2).[6][13]

The antioxidant capacity of Ampelopsin F is also evident in its ability to reduce ferric ions
(Fe3*) to ferrous ions (Fe2*), as measured by the Ferric Reducing Antioxidant Power (FRAP)
assay.[14] This reducing power is a key indicator of its potential to donate electrons and
neutralize free radicals.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Ampelopsin F
exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[3] It
can suppress the production of pro-inflammatory mediators such as nitric oxide (NO),
prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-a), interleukin-
1B (IL-1B), and interleukin-6 (IL-6).[11][12][15]

The mechanism for this activity involves the inhibition of the NF-kB and MAPK signaling
pathways in inflammatory cells like macrophages.[11][12] By suppressing the phosphorylation
of key proteins such as IkBa, p38, and JNK, Ampelopsin F prevents the activation of
transcription factors that drive the inflammatory response.[11][15]
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Caption: Anti-inflammatory mechanism of Ampelopsin F via NF-kB and MAPK.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to screen the
biological activity of Ampelopsin F.

General Experimental Workflow

The screening of Ampelopsin F typically follows a standardized workflow to assess its
cytotoxic and mechanistic properties.
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Caption: General workflow for in vitro screening of Ampelopsin F.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a
measure of cell viability, proliferation, and cytotoxicity.[1][4]

e Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes
that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) to insoluble purple formazan crystals.[4] The amount of
formazan produced is proportional to the number of viable cells.

o Materials:

o Ampelopsin F stock solution (e.g., in DMSO)

o

96-well flat-bottom sterile plates

o

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

[¢]

MTT solution (5 mg/mL in sterile PBS, protect from light)[10]

[e]

Solubilization solution (e.g., DMSO, or 4 mM HCI, 0.1% NP40 in isopropanol)[10][16]

o

Microplate reader (absorbance at 570-600 nm)
e Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.qg.,
5,000-10,000 cells/well in 100 pL of medium) and incubate for 24 hours at 37°C, 5% CO:
to allow for cell attachment.
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o Treatment: Prepare serial dilutions of Ampelopsin F in culture medium. Remove the old
medium from the wells and add 100 pL of the medium containing different concentrations
of Ampelopsin F. Include a vehicle control (medium with DMSO) and a blank control
(medium only).

o Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

o MTT Addition: After incubation, add 10-20 pL of MTT solution (5 mg/mL) to each well and
incubate for an additional 3-4 hours at 37°C.[5][16] Purple formazan crystals should be
visible under a microscope.

o Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 pL of the
solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][16]

o Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure
complete dissolution.[1] Read the absorbance at 570 nm (with a reference wavelength of
~630 nm if available) within 1 hour.

o Calculation: Calculate cell viability as a percentage relative to the vehicle control after
subtracting the blank absorbance. Plot a dose-response curve to determine the IC50
value.

Protocol: Apoptosis Detection (Annexin V-FITC/PI
Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,
and necrotic cells.

o Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer
leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is
conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium lodide (PI) is a
fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells,
but it stains late apoptotic and necrotic cells where membrane integrity is lost.[2][17]

o Materials:
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o Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide,
and Binding Buffer)[2]

o Sterile PBS

o Flow cytometer

e Procedure:

o Cell Culture and Treatment: Seed cells (e.g., 1 x 10° to 5 x 10° cells/well) in a 6-well plate.
Treat with Ampelopsin F for the desired time.

o Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently
trypsinize and combine with the supernatant.

o Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell
pellet twice with cold sterile PBS.[18]

o Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of
approximately 1 x 10° cells/mL.

o Staining: Transfer 100 pL of the cell suspension (1 x 10° cells) to a flow cytometry tube.
Add 5 pL of Annexin V-FITC and 5 pL of PI solution.[17]

o Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.[18]

o Analysis: Add 400 pL of 1X Binding Buffer to each tube and analyze immediately by flow
cytometry.

o Interpretation:
= Annexin V (-) / PI (-): Live cells
= Annexin V (+) / Pl (-): Early apoptotic cells

= Annexin V (+) / Pl (+): Late apoptotic/necrotic cells
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= Annexin V (-) / Pl (+): Necrotic cells (due to membrane damage)

Protocol: Antioxidant Capacity (DPPH Radical
Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen
donor.

e Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple
color and a strong absorbance at ~517 nm. When reduced by an antioxidant, its color fades
to a pale yellow. The decrease in absorbance is proportional to the radical-scavenging
activity.[14]

o Materials:

o

DPPH solution (e.g., 0.1 mM in methanol or ethanol, freshly prepared and protected from
light)[14]

o

Ampelopsin F solutions at various concentrations

[¢]

Positive control (e.g., Ascorbic acid, Trolox)[14]

Methanol or ethanol

[¢]

o

96-well microplate or cuvettes

(¢]

Spectrophotometer
e Procedure:

o Reaction Setup: In a 96-well plate, add 100 puL of Ampelopsin F solution at various
concentrations to different wells.

o DPPH Addition: Add 100 uL of the DPPH working solution to each well. Prepare a control
well with 100 pL of solvent and 100 uL of DPPH solution. Prepare a blank well with 200 pL

of solvent.[13]
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o Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30
minutes.[14]

o Measurement: Measure the absorbance of each well at 517 nm.
o Calculation: Calculate the percentage of radical scavenging activity using the formula:
» % Scavenging = [(A_control - A_sample) / A_control] x 100

» Where A_control is the absorbance of the control and A_sample is the absorbance of
the sample.

Conclusion

In vitro screening has established Ampelopsin F as a multi-target natural compound with
significant biological activities. Its potent anticancer, antioxidant, and anti-inflammatory
properties are supported by a growing body of evidence demonstrating its ability to modulate
critical cellular signaling pathways involved in disease pathogenesis. The data and protocols
presented in this guide offer a foundational resource for researchers and professionals in the
field of drug discovery and development, highlighting Ampelopsin F as a valuable lead
compound for creating novel therapeutic agents. Further investigation is warranted to fully
elucidate its mechanisms and translate these promising in vitro findings into future clinical
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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